molecular formula C12H13N3O B2896383 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138127-67-8

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

Cat. No.: B2896383
CAS No.: 2138127-67-8
M. Wt: 215.256
InChI Key: UEGMGVVMYRKXFD-UHFFFAOYSA-N
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Description

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is a heterocyclic compound that features a unique structure combining a pyrano ring fused with a pyrazole ring and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aniline ring.

Scientific Research Applications

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to the induction of cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is unique due to its combination of a pyrano ring fused with a pyrazole ring and an aniline group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGMGVVMYRKXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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